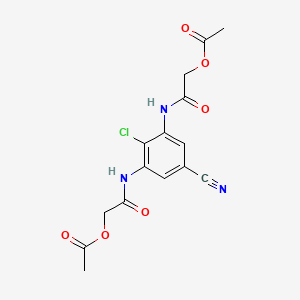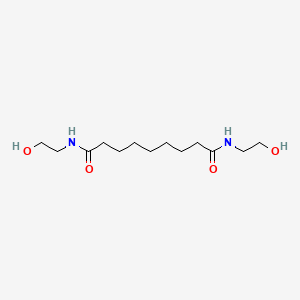
アデルミドロール
概要
説明
Adelmidrol is a semisynthetic diethanolamide derivative of azelaic acid. It is classified as an amide and has a symmetrical chemical structure. Adelmidrol is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs. It is known for its anti-inflammatory and analgesic properties, which are thought to act by reducing mast cell activation .
科学的研究の応用
Adelmidrol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of amides and their derivatives in various chemical reactions.
Biology: Adelmidrol is studied for its effects on cellular processes, particularly its role in reducing inflammation and modulating immune responses.
Medicine: It is extensively used in veterinary medicine to treat skin inflammation and has shown promise in treating chronic gingiva inflammation in dogs. .
作用機序
Adelmidrol exerts its effects by modulating the activity of mast cells, which play a crucial role in inflammatory responses. It reduces mast cell activation and degranulation, thereby decreasing the release of inflammatory mediators. Adelmidrol also influences various molecular pathways, including the nuclear factor-κB pathway, which is involved in the regulation of immune responses and inflammation .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Adelmidrol plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with mast cells, where adelmidrol reduces mast cell activation and degranulation. This interaction is crucial in controlling inflammation and pain. Additionally, adelmidrol enhances the endogenous levels of palmitoylethanolamide, a compound involved in anti-inflammatory and antioxidant activities .
Cellular Effects
Adelmidrol exerts several effects on different cell types and cellular processes. It has been shown to reduce airway infiltration by inflammatory cells, decrease myeloperoxidase activity, and lower the expression of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and TGF-1β. These effects are observed in various cell types, including epithelial cells and immune cells. Adelmidrol also influences cell signaling pathways, such as the JAK2/STAT3 and IκBα/NF-κB pathways, leading to reduced inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of adelmidrol involves several pathways. It down-modulates mast cell activation, reducing the release of inflammatory mediators like chymase. Adelmidrol also modulates the JAK2/STAT3 and IκBα/NF-κB pathways, which are critical in controlling inflammation and oxidative stress. Additionally, adelmidrol enhances the endogenous levels of palmitoylethanolamide, further contributing to its anti-inflammatory and antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, adelmidrol has shown stable anti-inflammatory effects over time. Studies have demonstrated that adelmidrol can reduce inflammation and oxidative stress consistently over extended periods. For instance, in a study on pulmonary fibrosis, adelmidrol administered over 21 days resulted in reduced airway infiltration by inflammatory cells and decreased oxidative stress markers .
Dosage Effects in Animal Models
The effects of adelmidrol vary with different dosages in animal models. At lower doses, adelmidrol effectively reduces inflammation and pain without significant adverse effects. At higher doses, there may be potential toxic effects, although these are generally minimal. For example, in a study on carrageenan-induced paw edema, adelmidrol significantly reduced inflammation at various dosages, with higher doses showing more pronounced effects .
Metabolic Pathways
Adelmidrol is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for palmitoylethanolamide metabolism. It upregulates the enzymatic machinery responsible for palmitoylethanolamide synthesis and degradation, enhancing its anti-inflammatory and antioxidant effects. This interaction is crucial for maintaining the balance of inflammatory responses in the body .
Transport and Distribution
Adelmidrol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, adelmidrol accumulates in specific tissues, such as the skin and lungs, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of adelmidrol is primarily within the cytoplasm, where it interacts with various cellular components to exert its effects. It may also localize to specific organelles, such as the endoplasmic reticulum, where it influences protein synthesis and inflammatory responses. The precise localization and activity of adelmidrol are directed by targeting signals and post-translational modifications .
準備方法
Adelmidrol is synthesized through the reaction of azelaic acid with diethanolamine. The reaction typically involves heating azelaic acid with diethanolamine under controlled conditions to form the diethanolamide derivative. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product. Industrial production methods involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity .
化学反応の分析
Adelmidrol undergoes various chemical reactions, including:
Oxidation: Adelmidrol can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Adelmidrol can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
類似化合物との比較
Adelmidrol is similar to other compounds in the ALIAmide class, such as palmitoylethanolamide. it has unique properties that make it distinct:
特性
IUPAC Name |
N,N'-bis(2-hydroxyethyl)nonanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZPHDAJQIETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCCO)CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168302 | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1675-66-7 | |
| Record name | Adelmidrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adelmidrol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adelmidrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1675-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adelmidrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADELMIDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
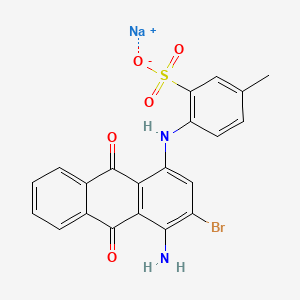

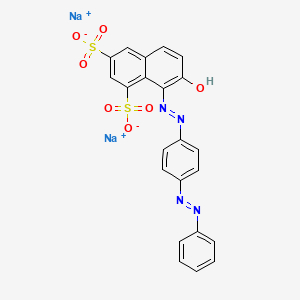
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)


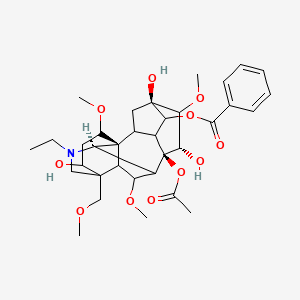
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)

